REACTION_CXSMILES
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Cl[C:2]1[N:10]=[C:9]([C:11]#[C:12][C:13]2([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[CH:21]=1)[N:6]2[CH3:19].[NH3:27]>C(COC)OC.C(OCC)(=O)C>[NH2:27][C:2]1[N:10]=[C:9]([C:11]#[C:12][C:13]2([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[CH:21]=1)[N:6]2[CH3:19]
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Name
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1-{2-[6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl)-1-ethynyl}-1-cyclopentanol
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Quantity
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732 g
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Type
|
reactant
|
Smiles
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ClC1=C2N=C(N(C2=NC(=N1)C#CC1(CCCC1)O)C)C1=CC(=CC=C1)F
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Name
|
|
Quantity
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16 L
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Type
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solvent
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Smiles
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C(OC)COC
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Name
|
|
Quantity
|
8 L
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Type
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reactant
|
Smiles
|
N
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Name
|
|
Quantity
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20 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 70° C. for 5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the reaction solution was cooled in room temperature
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Type
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WASH
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Details
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washed with water twice (8 liters and 4 liters)
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated to about 15 liters
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Type
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ADDITION
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Details
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the resulting residue was diluted with 15 liters of hexane
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with hexane twice
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Type
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CUSTOM
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Details
|
Then it was dried at 50° C. for 2.5 hours
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Duration
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2.5 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2N=C(N(C2=NC(=N1)C#CC1(CCCC1)O)C)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 620 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |